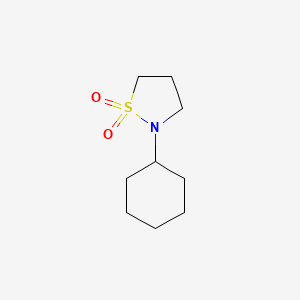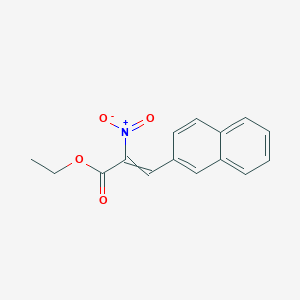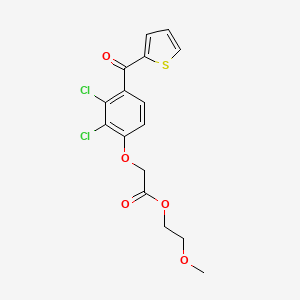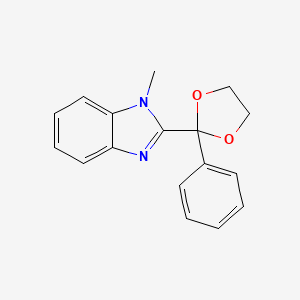
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with a methyl group at the 1-position and a 2-phenyl-1,3-dioxolan-2-yl substituent at the 2-position, making it a unique and potentially valuable molecule for various scientific research applications.
準備方法
The synthesis of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite in a mixture of ethanol and water . The reaction is carried out under mild conditions and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, automated synthesis, and the use of more efficient catalysts and solvents to improve yield and reduce production costs .
化学反応の分析
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the benzimidazole ring or the dioxolane moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazole ring or the dioxolane moiety, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
科学的研究の応用
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Medicinal Chemistry: Benzimidazole derivatives are known for their therapeutic potential, including anticancer, antiviral, antibacterial, and antifungal activities.
Biological Studies: The compound can be used as a probe to study biological processes and molecular interactions.
Industrial Applications: Benzimidazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA, RNA, and proteins, affecting their function and leading to various biological effects .
類似化合物との比較
1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: This compound has a methyl group at the 2-position instead of the 1-position, leading to different chemical and biological properties.
1H-Benzimidazole, 2-phenyl-: This compound has a phenyl group at the 2-position, similar to the dioxolane moiety in the target compound.
The uniqueness of 1H-Benzimidazole, 1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)- lies in its specific substitution pattern and the presence of the dioxolane ring, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives .
特性
CAS番号 |
76099-38-2 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-methyl-2-(2-phenyl-1,3-dioxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C17H16N2O2/c1-19-15-10-6-5-9-14(15)18-16(19)17(20-11-12-21-17)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChIキー |
QONJFQSMMBSPSM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1C3(OCCO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



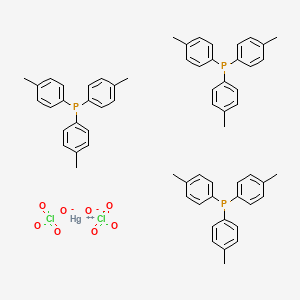
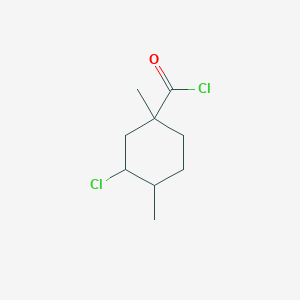
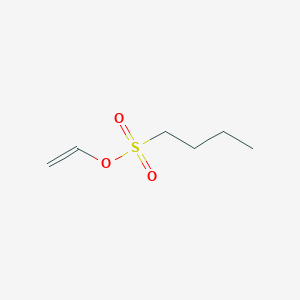
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
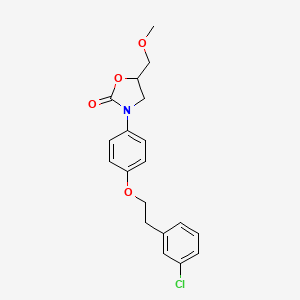
![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)



![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
